(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride
Description
(3R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative with a trifluoroethyl substituent at the nitrogen atom and a stereospecific (3R) configuration. The compound’s dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The trifluoroethyl group introduces strong electron-withdrawing properties, which can influence metabolic stability and receptor-binding affinity compared to non-fluorinated analogs .
Properties
CAS No. |
2322597-91-9 |
|---|---|
Molecular Formula |
C6H13Cl2F3N2 |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is used in several scientific research areas:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances binding affinity and selectivity, influencing the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(3R)-1-(Propan-2-yl)pyrrolidin-3-amine Dihydrochloride
- Structural Difference : The isopropyl group (-CH(CH₃)₂) replaces the trifluoroethyl group.
- Impact: Reduced electron-withdrawing effects and lower polarity compared to the trifluoroethyl analog. This results in higher lipophilicity (logP ~1.2 vs.
- Applications : Used in asymmetric catalysis due to its chiral center and steric bulk.
(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine Dihydrochloride
- Structural Difference : A pyrazinyl aromatic ring replaces the trifluoroethyl group.
- However, the absence of fluorine reduces metabolic resistance to oxidative degradation .
- Applications : Investigated in oncology for kinase inhibition.
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride
- Structural Difference : A nitro- and fluorophenyl group replaces the trifluoroethyl moiety.
- Impact: The nitro group (-NO₂) confers instability under light or reducing conditions, limiting its use in vivo. The fluorine atom provides moderate electron withdrawal but less than the trifluoroethyl group .
- Applications : Primarily a synthetic intermediate due to instability.
Key Research Findings
Trifluoroethyl Advantage : The trifluoroethyl group in the target compound improves metabolic stability by resisting cytochrome P450-mediated oxidation, a critical factor in drug design .
Salt Form Differences: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., the nitro-phenyl derivative), aiding formulation .
Stereochemical Impact : The (3R) configuration in all analogs ensures chiral specificity in receptor binding, as seen in enzyme inhibition assays .
Biological Activity
The compound (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C6H11F3N2·2HCl
- Molecular Weight : 211.09 g/mol
- CAS Number : [55264678]
The presence of the trifluoroethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Binding : The pyrrolidine structure allows for conformational flexibility, enabling it to fit into active sites of enzymes or receptors.
- Hydrogen Bonding : The trifluoroethyl group may facilitate stronger hydrogen bonding interactions with biological macromolecules, enhancing binding affinity.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways.
Anticancer Properties
Recent research has highlighted the potential anticancer properties of this compound. For instance:
- In vitro Studies : In studies involving various cancer cell lines such as HeLa (cervical cancer) and FaDu (hypopharyngeal cancer), the compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition compared to control groups .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains tested.
- Results : The compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
Case Studies
-
Study on Anticancer Efficacy :
- A study published in MDPI explored various derivatives of pyrrolidine including this compound. It was found that modifications to the pyrrolidine ring significantly affected cytotoxicity against cancer cells. The study concluded that the trifluoroethyl substitution improved interaction with cellular targets .
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
